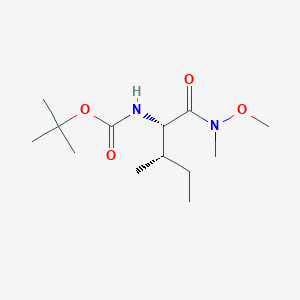

Boc-ile-N(och3)CH3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Boc-ile-N(och3)CH3” is a chemical compound with the molecular formula C13H26N2O4 . It is also known by other names such as BOC-ILE-NME (OME), BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE, BOC-L-ISOLEUCINE N,O-DIMETHYLHYDROXAMIDE, and N-ALPHA-T-BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE .

Synthesis Analysis

The synthesis of “Boc-ile-N(och3)CH3” involves 4 synthesis methods . The reaction conditions involve the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15 degrees Celsius for 1 hour .Molecular Structure Analysis

The molecular structure of “Boc-ile-N(och3)CH3” is represented by the molecular formula C13H26N2O4 . The InChI Key is QOGDJNZWRYUFQH-UWVGGRQHSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-ile-N(och3)CH3” include the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15 degrees Celsius for 1 hour .Physical And Chemical Properties Analysis

“Boc-ile-N(och3)CH3” has a molecular weight of 274.36 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Peptide Design and Conformational Studies

Design and Structural Analysis of Peptides

The peptide Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH3 was synthesized and analyzed for its crystal and molecular structure using X-ray diffraction. The peptide exhibited a right-handed 3_10-helical conformation, influenced by its constituent amino acids and molecular interactions. This research demonstrates the application of Boc-ile-N(och3)CH3 in studying peptide structures and designing peptides with specific conformations (Bhatia et al., 1999).

Understanding Peptide Folding

The study of peptides with alpha, beta-dehydro residues like Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 contributes to understanding how different amino acid sequences and modifications affect peptide folding and conformation. The research findings are significant for designing peptides with desired structural features and functionalities (Bhatia et al., 1999).

Synthesis and Analysis of Model Peptides

The peptide Boc-Ile-ΔAla-OCH3 was synthesized to study its three-dimensional structure in different solvents. This research highlights the use of Boc-ile-N(och3)CH3 in synthesizing model peptides to understand their structural properties under various conditions (Dey et al., 2005).

Exploration of Peptide Molecular Conformation

Research involving peptides like N-Boc-L-Val-delta Phe-L-Ile-OCH3 has contributed to the exploration of their molecular conformation, providing insights into the structural aspects of peptides and their potential applications in scientific research (Dey, Mitra, & Singh, 2009).

Development of Looping Structures in Peptides

The study of linear hexapeptide Boc-(D-Ala-ΔZPhe-L-Ala)2-OCH3 demonstrates the formation of novel looping structures in peptides, which can have implications in designing peptides for specific functions or properties (Inai et al., 2001).

Biomedical and Chemical Applications

Antioxidant Activity of Peptide Compounds

The synthesis and characterization of chiral N-boc organotellurium compounds, which contain peptide groups, revealed significant antioxidant activity. This finding suggests potential biomedical applications of Boc-ile-N(och3)CH3 derivatives (Revanna et al., 2016).

Study of Peptide Oscillation Modes

Terahertz time-domain spectroscopy was used to study the accordion-like oscillation modes of helical peptides, including Boc-(l-Ala-Aib)n-OCH3. Such research can contribute to understanding the dynamic behaviors of peptides and their potential applications (Itagaki et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGDJNZWRYUFQH-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ile-N(och3)CH3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

![2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2395130.png)

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)

![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)

![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)